Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

4-(3,5-Dimethylphenyl)benzonitrile is a versatile aromatic nitrile compound characterized by its dimethyl-substituted phenyl ring attached to a benzonitrile moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its high purity and stability ensure reliable performance in coupling reactions, such as Suzuki-Miyaura or cyanation processes. The compound's rigid aromatic framework enhances its utility in liquid crystal and polymer applications. With consistent batch-to-batch quality, it is well-suited for research and industrial-scale production where precise molecular architecture is critical.
4-(3,5-Dimethylphenyl)benzonitrile structure
935552-89-9 structure
Product Name:4-(3,5-Dimethylphenyl)benzonitrile
CAS No:935552-89-9
MF:C15H13N
MW:207.270423650742
MDL:MFCD21609633
CID:1980636
PubChem ID:25107604
Update Time:2025-10-12

4-(3,5-Dimethylphenyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3',5'-Dimethyl-4-biphenylcarbonitrile
    • 4-(3,5-DiMethylphenyl)benzonitrile
    • 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)
    • 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE
    • MFCD21609633
    • W19396
    • 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
    • AS-61951
    • SCHEMBL23873781
    • CS-0196079
    • DB-357399
    • AKOS023108395
    • 935552-89-9
    • DTXSID80648722
    • 4-(3,5-Dimethylphenyl)benzonitrile
    • MDL: MFCD21609633
    • Inchi: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
    • InChI Key: XRXGVDHXCUMXEW-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1

Computed Properties

  • Exact Mass: 207.104799419g/mol
  • Monoisotopic Mass: 207.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 23.8Ų

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4-(3,5-Dimethylphenyl)benzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  2 h, 80 °C
Reference
Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2O
Li, Xin-min; Chen, Zheng-jun; Hu, Qing-hong; Zhang, Yu-ting; Wang, Zheng-qin; et al, Huaxue Shiji, 2018, 40(12), 1205-1211

Production Method 2

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Cupric nitrate ,  Carbon ,  Nickel nitrate Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ;  5 min, rt
1.3 Reagents: Lithium hydroxide ,  Potassium fluoride Solvents: 1,4-Dioxane ;  60 min, 200 °C
Reference
Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-Couplings
Lipshutz, Bruce H.; Nihan, Danielle M.; Vinogradova, Ekaterina; Taft, Benjamin R.; Boskovic, Zarko V., Organic Letters, 2008, 10(19), 4279-4282

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  20 min, 60 °C; 60 °C → -20 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
Reference
Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents
Martin, Ruben; Buchwald, Stephen L., Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Method for synthesizing biphenyl compound using phenol as raw material
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ;  1 h, 100 °C
Reference
Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical Terphenyls
Li, Xinmin; Teng, Yong; Feng, Fangfang; Hu, Qinghong; Yuan, Zeli, ChemistrySelect, 2018, 3(21), 6022-6027

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  Silica ,  1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  60 min, 80 - 90 °C
Reference
Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in water
Ghosh, Sudip; Dey, Raju; Ahammed, Sabir; Ranu, Brindaban C., Clean Technologies and Environmental Policy, 2014, 16(8), 1767-1771

Production Method 7

Reaction Conditions
Reference
Synthesis of biaryls
Black, D. A.; Fagnou, K., Science of Synthesis, 2010, 45, 547-626

Production Method 8

Reaction Conditions
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  6 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ;  3 h, 80 °C
Reference
A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequences
Harrisson, Peter; Morris, James; Steel, Patrick G.; Marder, Todd B., Synlett, 2009, (1), 147-150

Production Method 9

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ;  3 h, rt → 120 °C
Reference
The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides.
Kim, Daeun; Choi, Geunho; Kim, Weonjeong; Kim, Dongwook; Kang, Youn K.; et al, Chemical Science, 2021, 12(1), 363-373

4-(3,5-Dimethylphenyl)benzonitrile Raw materials

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Additional information on 4-(3,5-Dimethylphenyl)benzonitrile

4-(3,5-Dimethylphenyl)benzonitrile: A Comprehensive Overview

The compound 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9) is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery, agrochemicals, and advanced materials. In this article, we will delve into the synthesis, properties, applications, and recent advancements related to 4-(3,5-Dimethylphenyl)benzonitrile.

4-(3,5-Dimethylphenyl)benzonitrile is an aromatic heterocyclic compound characterized by a benzonitrile group attached to a dimethyl-substituted phenyl ring. The presence of the cyano group (-CN) introduces unique electronic properties to the molecule, making it highly reactive in certain chemical transformations. The dimethyl substitution pattern on the phenyl ring further enhances the compound's stability and reactivity under specific conditions.

Recent studies have highlighted the importance of 4-(3,5-Dimethylphenyl)benzonitrile in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 4-(3,5-Dimethylphenyl)benzonitrile derivatives exhibit promising anti-inflammatory and antioxidant activities. These findings underscore the compound's potential in drug discovery pipelines.

In terms of synthesis, 4-(3,5-Dimethylphenyl)benzonitrile can be prepared via several methods. One common approach involves the Friedel-Crafts acylation reaction followed by nitrile group introduction. Another method utilizes Suzuki coupling reactions to assemble the molecule from pre-functionalized building blocks. These synthetic routes are highly efficient and scalable, making them suitable for industrial production.

The physical and chemical properties of 4-(3,5-Dimethylphenyl)benzonitrile are well-documented. It has a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the visible region due to the conjugated aromatic system.

One of the most exciting developments involving 4-(3,5-Dimethylphenyl)benzonitrile is its application in materials science. Scientists have investigated its use as a precursor for synthesizing advanced polymers and organic semiconductors. A research team at Stanford University reported that derivatives of 4-(3,5-Dimethylphenyl)benzonitrile exhibit excellent charge transport properties, making them ideal candidates for organic electronics applications such as field-effect transistors (FETs).

In addition to its role in materials science, 4-(3,5-Dimethylphenyl)benzonitrile has found applications in agrochemistry. Studies have shown that certain derivatives of this compound possess potent pesticidal activity against agricultural pests without adverse effects on non-target organisms. This makes it a valuable candidate for developing eco-friendly pesticides.

From an environmental perspective, understanding the fate and behavior of 4-(3,5-Dimethylphenyl)benzonitrile in natural systems is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation without generating toxic byproducts.

In conclusion, 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an attractive target for researchers exploring new drug candidates, advanced materials, and sustainable agrochemicals. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in modern chemistry.

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